molecular formula C24H33N3O4 B11009623 1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B11009623
M. Wt: 427.5 g/mol
InChI Key: VLTNUQHTMFVYJE-UHFFFAOYSA-N
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Description

1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the pyrrole and tetrahydropyran rings through various chemical reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Reagents like acids, bases, and solvents such as dichloromethane or ethanol are commonly used in these reactions. Conditions such as temperature, pH, and reaction time are optimized based on the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets and pathways. Molecular dynamics simulations have shown that the compound can embed into membrane bilayers and interact with proteins, potentially affecting their function . The exact pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to 1-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone include other piperazine derivatives and compounds containing pyrrole and tetrahydropyran rings. These compounds may share some chemical properties and biological activities but differ in their specific structures and mechanisms of action. The uniqueness of this compound lies in its combination of functional groups and the resulting potential for diverse applications in research and industry.

Properties

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

1-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C24H33N3O4/c1-29-21-6-2-3-7-22(21)31-19-16-25-12-14-26(15-13-25)23(28)20-24(8-17-30-18-9-24)27-10-4-5-11-27/h2-7,10-11H,8-9,12-20H2,1H3

InChI Key

VLTNUQHTMFVYJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CCN(CC2)C(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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